N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a furan ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiophene-2-carboxylic acid derivative with a furan derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and may require a solvent like dichloromethane. The intermediate product is then reacted with dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the compound may produce corresponding alcohols or amines.
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity. The thiophene and furan rings may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: Lacks the furan and dimethylamino groups, making it less versatile in terms of reactivity and applications.
Furan-2-carboxamide: Lacks the thiophene and dimethylamino groups, limiting its potential biological activities.
N,N-Dimethylthiophene-2-carboxamide: Similar but lacks the furan ring, affecting its overall properties and applications.
Uniqueness
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both thiophene and furan rings, along with a dimethylamino group
Properties
Molecular Formula |
C14H18N2O2S |
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Molecular Weight |
278.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2S/c1-10-6-7-12(18-10)11(16(2)3)9-15-14(17)13-5-4-8-19-13/h4-8,11H,9H2,1-3H3,(H,15,17) |
InChI Key |
WXIWDFLIQPJALI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=CC=CS2)N(C)C |
Origin of Product |
United States |
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